molecular formula C20H27N5O4 B7783736 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione

Cat. No.: B7783736
M. Wt: 401.5 g/mol
InChI Key: NOXPFJLIWFOFBH-UHFFFAOYSA-N
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Description

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol, 2,3-epoxypropyl ether, and 8-(isobutylamino)-3-methyl-1H-purine-2,6-dione.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardiovascular benefits.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-12(2)9-21-19-22-17-16(18(27)23-20(28)24(17)4)25(19)10-14(26)11-29-15-7-5-6-13(3)8-15/h5-8,12,14,26H,9-11H2,1-4H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXPFJLIWFOFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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